REACTION_CXSMILES
|
[Cl:1][C:2]1([Cl:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11]C.B(Br)(Br)Br>>[Cl:1][C:2]1([Cl:13])[CH2:4][CH:3]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11]
|
Name
|
o-(2,2-dichlorocyclopropyl)anisole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(C1)C1=C(C=CC=C1)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
affording 7.1 g
|
Type
|
CUSTOM
|
Details
|
of oil used directly in the following reaction
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C1)C1=C(C=CC=C1)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |